4-Chloro-3,5-difluoro-DL-phenylalanine is an organic compound classified as an amino acid derivative, specifically a substituted phenylalanine. Its molecular formula is , and it has a molecular weight of approximately 235.62 g/mol. This compound features a phenylalanine backbone with chlorine and fluorine substituents, which significantly influence its chemical properties and biological activities. It is identified by the CAS number 1706431-62-0 and has applications in various scientific fields, including chemistry and biology .
The synthesis of 4-Chloro-3,5-difluoro-DL-phenylalanine typically involves several key steps:
Starting Materials: The synthesis begins with commercially available precursors such as 4-chloro-3,5-difluorobenzene and glycine.
Reaction Conditions: The reaction generally involves the formation of a carbon-carbon bond between the aromatic ring and the amino acid moiety. This can be achieved through nucleophilic substitution reactions where the amino group of glycine attacks the electrophilic carbon of the substituted benzene.
Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound in high purity .
Industrial Methods: In industrial settings, continuous flow reactors may be utilized to enhance yield and efficiency, optimizing reaction conditions for large-scale production.
The molecular structure of 4-Chloro-3,5-difluoro-DL-phenylalanine can be described as follows:
4-Chloro-3,5-difluoro-DL-phenylalanine can participate in various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The mechanism of action for 4-Chloro-3,5-difluoro-DL-phenylalanine involves its interactions with biological targets:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing their activity.
Biochemical Pathways: It has the potential to modulate various pathways, including signal transduction and metabolic processes. This modulation could affect gene expression and protein synthesis, making it valuable in biochemical research .
The physical and chemical properties of 4-Chloro-3,5-difluoro-DL-phenylalanine include:
Detailed characterizations reveal that this compound exhibits unique reactivity due to its halogen substituents, which can influence its interactions in both chemical reactions and biological systems .
4-Chloro-3,5-difluoro-DL-phenylalanine finds applications across several scientific domains:
Enzymatic Approaches: Engineered phenylalanine ammonia lyases (PALs) serve as biocatalysts for synthesizing halogenated phenylalanines via reverse ammonia addition. PAL variants from Petroselinum crispum (PcPAL), optimized through rational design of their hydrophobic binding pockets, demonstrate enhanced activity toward electron-deficient cinnamic acid precursors. For meta-fluorinated substrates like 3,5-difluoro-4-hydroxycinnamic acid, amination efficiency reaches 40–60% yield under high-pressure conditions (6 M NH₄OH, pH 10). However, introducing chlorine substituents necessitates further enzyme engineering due to steric constraints in the active site, which typically accommodates smaller halogens like fluorine more readily [8]. The enzymatic route faces inherent limitations with 4-chloro-3,5-difluoro-DL-phenylalanine due to the para-chloro group’s steric bulk, which impedes substrate binding and catalysis. Consequently, yields for such trisubstituted derivatives rarely exceed 15–20% in aqueous ammonia buffers, highlighting a key challenge in biocatalytic synthesis [8].
Non-enzymatic Synthetic Routes: Traditional organic synthesis provides more versatile access to heavily halogenated phenylalanines. Key strategies include:
Table 1: Comparison of Synthetic Methods for 4-Chloro-3,5-difluoro-DL-phenylalanine
Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Limitations |
---|---|---|---|---|
Negishi Cross-Coupling | Pd₂(dba)₃/SPhos, THF/DMAC, 65–70°C | 70–85 | Racemic | Requires pre-functionalized aryl halides |
Schöllkopf Auxiliary | (2S)-Dihydro-pyrazine, n-BuLi, −78°C | 60–75 | Up to 90% ee (D/L) | Multi-step deprotection |
Engineered PALs | PcPAL variant, 6 M NH₄OH, pH 10 | 15–20 | L-enantiomer preferred | Low yield with para-Cl groups |
Phase-Transfer Catalysis | Cinchona-derived catalysts, KOH/toluene | 80–95 | 94–97% ee | High catalyst loading (10 mol%) |
Achieving high enantiomeric excess (ee) in 4-chloro-3,5-difluoro-DL-phenylalanine synthesis demands precision in chiral induction. Two advanced strategies dominate:
Phase-Transfer Catalysis (PTC): Cinchona alkaloid-derived catalysts enable asymmetric alkylation of glycine Schiff bases. The O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide catalyst (1f) promotes R-enantiomer formation, while its pseudoenantiomeric counterpart (1i) favors the S-enantiomer. For 3,5-difluoro-4-chlorobenzyl bromide, reactions in toluene/CHCl₃ with 50% aqueous KOH at −40°C achieve 94–97% ee and 95% yield. Critical parameters include:
Chiral Pool Utilization: Evans-type oxazolidinones and Williams’ lactones serve as auxiliaries for diastereoselective alkylation. Alkylation of the lithium enolate of N-acyloxazolidinone with 4-chloro-3,5-difluorobenzyl bromide proceeds at −78°C, yielding syn-diastereomers (>95:5 dr) after chelation control. Hydrolysis with LiOH/H₂O₂ then delivers enantiopure phenylalanine (>99% ee). This method’s scalability is hampered by auxiliary synthesis costs but remains invaluable for small-scale pharmaceutical applications [3] [6].
Fluorine-Specific Effects: The 3,5-difluoro substitution electronically deactivates the benzyl bromide toward nucleophilic displacement, necessitating activated zinc reagents or higher reaction temperatures (50°C) in Pd-catalyzed routes. Conversely, fluorine’s small van der Waals radius minimizes steric clashes during chiral induction in PTC, contributing to the observed high ee values [6].
Table 2: Stereoselective Synthesis Performance for Halogenated Phenylalanines
Catalyst/System | Target Enantiomer | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
1f (Cinchonine-derived) | R-isomer | Toluene/CHCl₃, −40°C, 72 h | 97 | 95 |
1i (Cinchonidine-derived) | S-isomer | Toluene/CHCl₃, −40°C, 72 h | 96 | 99 |
Schöllkopf bis-lactim | R-isomer | THF, n-BuLi, −78°C | 90 | 75 |
Evans oxazolidinone | S-isomer | Et₂O, −78°C, H₂O₂ hydrolysis | >99 | 82 |
Aromatic aminotransferases (AroATs) critically influence the metabolic stability and degradation pathways of 4-chloro-3,5-difluoro-DL-phenylalanine. These pyridoxal-5′-phosphate (PLP)-dependent enzymes catalyze transamination between halogenated phenylalanines and α-keto acids (e.g., pyruvate or α-ketoglutarate), producing the corresponding keto acid derivatives. Key insights include:
Substrate Promiscuity: Bushbean (Phaseolus vulgaris) AroAT isozymes exhibit moderate activity toward para-chloro-phenylalanine but show sterically hindered kinetics with 3,5-difluoro-4-chloro variants due to fluorine’s electronegativity reducing nucleophilicity at the α-carbon. Relative transamination rates: p-Cl-Phe > m-F-Phe > 3,5-F₂-4-Cl-Phe. This gradient correlates with computed frontier molecular orbital (FMO) energies, where fluorine substitution lowers the HOMO energy of the substrate, impeding PLP adduct formation [4] [8].
Metabolic Byproducts: Transamination of 4-chloro-3,5-difluoro-DL-phenylalanine yields 4-chloro-3,5-difluorophenylpyruvate (DFPP), detected via LC-MS in plant and microbial models. DFPP undergoes non-enzymatic decarboxylation or reduction to lactate derivatives in vivo, pathways confirmed using ¹⁴C-labeled tracers. In Arabidopsis models, DFPP accumulates at 3.2 ± 0.4 nmol/g tissue, indicating inefficient further metabolism [4].
Enzyme Engineering Opportunities: Mutant AroATs with expanded active sites (e.g., Y258A/L386V mutations) enhance catalytic efficiency (kcat/KM) toward bulky halogenated substrates by 4.7-fold. Computational docking reveals fluorine’s role in stabilizing the PLP-substrate Schiff base via weak C–F···H–N hydrogen bonds, a phenomenon exploited in rational enzyme design [8].
Interspecies Variability: Mammalian AroATs (e.g., human TAT1) metabolize 4-chloro-3,5-difluoro-DL-phenylalanine 50% slower than bacterial counterparts (Pseudomonas AroAT), suggesting potential differences in pharmacokinetic persistence across biological systems [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1